(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA structure elucidation
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA structure elucidation
An In-depth Technical Guide on the Structure Elucidation of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is a branched-chain, unsaturated oxo-fatty acyl-CoA that has been identified as a mouse metabolite.[1][2] As an acyl-CoA, it is a key intermediate in various metabolic processes, acting as a thioester that primes the acyl group for biochemical transformations. The elucidation of its precise chemical structure is fundamental to understanding its biological function, metabolic fate, and potential role in signaling pathways. This document provides a comprehensive overview of the known properties of (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA and presents a detailed guide to the experimental methodologies that would be employed for its definitive structure elucidation, including mass spectrometry and nuclear magnetic resonance spectroscopy. While specific experimental data for this molecule is not widely published, this guide offers robust, generalized protocols applicable to this and similar acyl-CoA species.
Chemical Identity and Properties
(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is formally derived from the condensation of coenzyme A with (3S)-3-isopropenyl-6-oxoheptanoic acid.[1][3] Its key chemical and physical properties, as computed and recorded in public databases, are summarized below.
| Property | Value | Source |
| Molecular Formula | C31H50N7O18P3S | PubChem[4] |
| Average Mass | 933.752 g/mol | ChEBI[2] |
| Monoisotopic Mass | 933.21459 Da | ChEBI[2] |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-6-oxo-3-prop-1-en-2-ylheptanethioate | PubChem[4] |
| ChEBI ID | CHEBI:212 | ChEBI[2] |
| PubChem CID | 11966312 | PubChem[4] |
Structure Elucidation: A Methodological Guide
The definitive determination of the structure of a novel metabolite like (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA relies on a combination of advanced analytical techniques. The general workflow for such a structure elucidation is depicted below.
Mass Spectrometry for Molecular Formula and Fragmentation
High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs
-
Sample Preparation and Extraction:
-
Homogenize 100 mg of tissue in 2 mL of a cold (-20°C) 2:1:1 mixture of methanol, chloroform, and water.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
Collect the upper aqueous-methanol phase containing the acyl-CoAs.[5]
-
Dry the extract under a stream of nitrogen and reconstitute in 50 µL of 5% methanol in water for analysis.
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: Start at 2% B, ramp to 98% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 2% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Full Scan (MS1): Scan range of m/z 400-1200 to detect the precursor ion.
-
Tandem MS (MS2): Data-dependent acquisition selecting the top 5 most intense ions for fragmentation. Use a collision energy of 20-40 eV. A key diagnostic fragmentation for acyl-CoAs is the neutral loss of the 5'-ADP moiety (C10H14N5O10P2, 507.02 g/mol ).[6]
-
Predicted Mass Spectrometry Data for (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA
| Ion Species | Predicted m/z | Description |
| [M+H]+ | 934.2224 | Protonated molecular ion |
| [M+Na]+ | 956.2043 | Sodiated molecular ion |
| [M-H]- | 932.2073 | Deprotonated molecular ion |
| [M+H-507.02]+ | 427.1981 | Fragment ion after neutral loss of 5'-ADP |
NMR Spectroscopy for Connectivity and Stereochemistry
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the relative stereochemistry of chiral centers.
Experimental Protocol: NMR Analysis of Acyl-CoAs
-
Sample Preparation:
-
A purified sample of the acyl-CoA (typically >1 mg) is required.
-
The sample is lyophilized multiple times with D₂O to exchange labile protons.
-
The final sample is dissolved in 500 µL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
-
1D ¹H NMR: To identify all proton resonances and their multiplicities.
-
1D ¹³C NMR: To identify all carbon resonances.
-
2D COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning stereochemistry.
-
Predicted ¹H and ¹³C NMR Chemical Shifts for the Acyl Moiety
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| C1 (C=O, Thioester) | - | ~198-202 | Thioester carbonyl |
| C2 (-CH₂-) | ~2.8-3.1 (t) | ~40-45 | Alpha to thioester |
| C3 (-CH-) | ~2.5-2.8 (m) | ~45-50 | Chiral center |
| C4 (-CH₂-) | ~1.5-1.7 (m) | ~28-32 | |
| C5 (-CH₂-) | ~2.4-2.6 (t) | ~42-46 | Alpha to ketone |
| C6 (C=O, Ketone) | - | ~208-212 | Ketone carbonyl |
| C7 (-CH₃) | ~2.1-2.3 (s) | ~29-33 | Methyl ketone |
| C8 (=C<) | - | ~140-145 | Isopropenyl quaternary C |
| C9 (=CH₂) | ~4.7-4.9 (s, br) | ~112-115 | Isopropenyl vinyl H's |
| C10 (-CH₃) | ~1.7-1.8 (s) | ~20-24 | Isopropenyl methyl |
Note: These are estimated chemical shifts based on typical values for similar functional groups and may vary depending on solvent and other factors.[2]
Metabolic Pathway Involvement
Database entries suggest that (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA is an intermediate in the degradation pathway of monoterpenes, specifically limonene and pinene.[7] This pathway is significant in certain microorganisms and highlights a potential biological origin and function for this molecule.
Conclusion
While (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA has been identified as a metabolite, a detailed public record of its experimental structure elucidation is not available. This guide provides the chemical and physical properties available in public databases and outlines the robust, standard methodologies that would be applied for such a task. The combination of high-resolution mass spectrometry and multidimensional NMR spectroscopy would provide unequivocal evidence for its molecular formula, the connectivity of its atoms, and its stereochemistry. The putative involvement of this molecule in monoterpene degradation pathways offers a compelling direction for future research into its biological significance. The protocols and data presented herein serve as a valuable resource for researchers investigating this and other novel acyl-CoA metabolites.
References
- 1. Biosynthesis of the fatty acid isopropyl esters by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. - [ebi.ac.uk]
- 4. (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA | C31H50N7O18P3S | CID 11966312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ModelSEED [modelseed.org]
